molecular formula C29H50O6 B1254171 Homobrassinolide

Homobrassinolide

Cat. No.: B1254171
M. Wt: 494.7 g/mol
InChI Key: HJIKODJJEORHMZ-OZXIRSPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homobrassinolide is a member of the brassinosteroids family, a class of polyhydroxylated steroidal plant hormones. These compounds are essential for plant growth and development, influencing processes such as cell elongation, division, and differentiation. This compound, specifically, has been found to enhance plant growth, increase stress tolerance, and improve crop yields .

Chemical Reactions Analysis

Types of Reactions: Homobrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Typically involves halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound .

Scientific Research Applications

Homobrassinolide has a wide range of applications in scientific research:

Mechanism of Action

Homobrassinolide exerts its effects through a receptor kinase-mediated signal transduction pathway. This pathway involves various posttranslational modifications and the recruitment of different proteins to transduce the signal. The compound interacts with steroid-binding proteins, inducing multiple effects both steroid receptor-dependent and independent .

Properties

Molecular Formula

C29H50O6

Molecular Weight

494.7 g/mol

IUPAC Name

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one

InChI

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25?,26?,28+,29+/m0/s1

InChI Key

HJIKODJJEORHMZ-OZXIRSPGSA-N

Isomeric SMILES

CC[C@@H](C(C)C)C(C([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O

Canonical SMILES

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Synonyms

28-homobrassinolide
homobrassinolide
homobrassinolide, (2alpha,3alpha,5alpha,22R,23R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22R,23R,24R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22R,23S)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22S,23R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22S,23R,24R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22S,23S)-isomer
homobrassinolide, (2beta,3alpha,5alpha,22S,23S)-isome

Origin of Product

United States

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